molecular formula C22H23N3O2 B2507497 N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1260931-90-5

N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2507497
CAS RN: 1260931-90-5
M. Wt: 361.445
InChI Key: VGJZXIUBJSEGPK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a novel ligand for the translocator protein (TSPO) that has been extensively studied in the field of neuroscience. TSPO is a mitochondrial protein that is highly expressed in glial cells and is involved in multiple physiological processes, including neuroinflammation and neuroprotection.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been extensively studied in the field of neuroscience as a potential biomarker for neuroinflammation and neurodegeneration. It has been shown to bind to TSPO with high affinity and specificity, making it a useful tool for imaging TSPO expression in vivo using positron emission tomography (PET). N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide PET imaging has been used to study a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, multiple sclerosis, and traumatic brain injury.

Mechanism of Action

TSPO is involved in multiple physiological processes, including cholesterol transport, steroidogenesis, and mitochondrial function. N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide binds to TSPO with high affinity and specificity, leading to the modulation of these processes. The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is still under investigation, but it is believed to involve the regulation of neuroinflammation and neuroprotection.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in a variety of in vitro and in vivo models of neurological disorders. It has been shown to reduce microglial activation and pro-inflammatory cytokine production, as well as to promote neuronal survival and regeneration. N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has also been shown to modulate mitochondrial function and to increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its high cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use in lab experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, including the development of new imaging probes for TSPO, the investigation of its potential therapeutic applications in neurological disorders, and the elucidation of its exact mechanism of action. Additionally, there is a need for standardized protocols for the use of N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in lab experiments and for the development of more cost-effective methods for its synthesis.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent. The resulting product is then purified by column chromatography to obtain N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide as a white powder with a purity of over 99%.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-18-13-21(27)25(22(24-18)17-8-6-5-7-9-17)14-20(26)23-19-11-10-15(2)16(3)12-19/h5-13H,4,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJZXIUBJSEGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

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